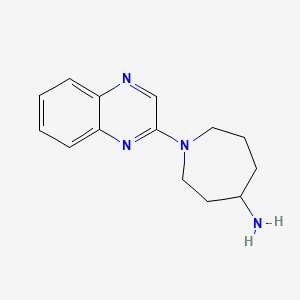![molecular formula C20H26N2O2S B5351865 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as N-(4-(4-methylpiperidin-1-yl)phenethyl)benzenesulfonamide or MP-10, is a chemical compound that has been studied for its potential use in medicinal chemistry. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the brain. MP-10 has been found to modulate the activity of dopamine and serotonin receptors, as well as the activity of the enzyme monoamine oxidase. These effects may contribute to its neuroprotective and antipsychotic properties.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin receptors, MP-10 has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. MP-10 has also been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MP-10 in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex mechanism of action and multiple targets may make it difficult to study in isolation. Additionally, the synthesis of MP-10 is relatively complex and may be challenging for some labs to replicate.
Zukünftige Richtungen
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating other neurodegenerative disorders, such as Alzheimer's disease. MP-10 has also been found to have anti-inflammatory effects, which may make it a promising candidate for treating inflammatory conditions such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying MP-10's effects on dopamine and serotonin receptors, which may lead to the development of more targeted therapies for psychiatric disorders.
Synthesemethoden
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with sodium hydride and benzenesulfonyl chloride to form N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential use in treating a range of medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, MP-10 has been found to protect dopaminergic neurons from damage and improve motor function. In schizophrenia, MP-10 has been shown to have antipsychotic effects, possibly by modulating dopamine and serotonin receptor activity. In drug addiction, MP-10 has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-12-14-22(15-13-16)19-10-8-18(9-11-19)17(2)21-25(23,24)20-6-4-3-5-7-20/h3-11,16-17,21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXLSIGNRVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)

![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)
![1-(4-chlorobenzyl)-N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5351862.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)


